molecular formula C14H21NO3 B12074441 tert-Butyl 3-amino-2-isopropoxybenzoate

tert-Butyl 3-amino-2-isopropoxybenzoate

Cat. No.: B12074441
M. Wt: 251.32 g/mol
InChI Key: LYRLSOXCFNKEBX-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2-isopropoxybenzoate is a benzoic acid derivative characterized by a tert-butyl ester group at the carboxyl position, an amino (-NH₂) substituent at the 3-position, and an isopropoxy (-O-iPr) group at the 2-position of the aromatic ring. While direct spectroscopic or synthetic data for this compound are absent in the provided evidence, its structural features suggest applications in pharmaceutical intermediates or agrochemicals due to the reactive amino group and steric protection offered by the tert-butyl moiety. The tert-butyl group enhances stability and lipophilicity, while the amino and isopropoxy groups contribute to hydrogen bonding and solubility modulation .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl 3-amino-2-propan-2-yloxybenzoate

InChI

InChI=1S/C14H21NO3/c1-9(2)17-12-10(7-6-8-11(12)15)13(16)18-14(3,4)5/h6-9H,15H2,1-5H3

InChI Key

LYRLSOXCFNKEBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1N)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-2-isopropoxybenzoate typically involves multiple steps:

    Starting Material: The synthesis often begins with 3-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

    Alkylation: The hydroxyl group is introduced via alkylation using isopropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale with optimized conditions for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The isopropoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of 3-nitro-2-isopropoxybenzoate.

    Reduction: Formation of 3-amino-2-isopropoxybenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
tert-Butyl 3-amino-2-isopropoxybenzoate serves as a valuable building block in the synthesis of more complex pharmaceutical compounds. Research indicates that it may interact with biological targets, potentially modulating enzyme activity which is crucial for therapeutic applications. Ongoing studies are exploring its role in drug development, particularly for diseases where enzyme modulation is beneficial.

Biological Activity
The compound's structure allows for hydrogen bonding with enzymes and receptors, which could enhance its efficacy as a pharmaceutical agent. Investigations into its mechanism of action at the molecular level are ongoing, focusing on how it interacts with specific biological systems.

Organic Synthesis

Intermediate in Chemical Reactions
In organic synthesis, this compound is utilized as an intermediate for creating more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic chemists .

Reactions Involving this compound:

  • Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
  • Reduction: Reduction can yield corresponding amines or alcohols.
  • Substitution: The isopropoxy group can be substituted with other functional groups .

Agrochemicals

The compound also finds applications in the agrochemical sector. Its ability to modulate biological pathways makes it suitable for developing herbicides or pesticides that target specific enzymes in pests or weeds. This application is particularly relevant given the increasing demand for sustainable agricultural practices that minimize environmental impact while maximizing crop yield.

Case Study: Enzyme Interaction Studies

Recent studies have focused on the interaction of this compound with various enzymes to understand its potential as an inhibitor or activator. These investigations aim to elucidate its mechanism of action and identify possible therapeutic uses in treating metabolic disorders.

Research Findings: Synthesis Techniques

Research has demonstrated several synthetic routes for producing this compound, often involving esterification reactions under controlled conditions to optimize yield and purity. The use of catalysts such as sulfuric acid or boron trifluoride diethyl etherate has been noted to enhance reaction efficiency during industrial production .

Mechanism of Action

The mechanism by which tert-Butyl 3-amino-2-isopropoxybenzoate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The isopropoxy and tert-butyl groups can affect the compound’s solubility and membrane permeability, impacting its bioavailability and distribution.

Comparison with Similar Compounds

Functional Group Comparison

A comparison of functional groups and molecular properties with analogs from the evidence reveals critical distinctions:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Spectral Data
tert-Butyl 3-amino-2-isopropoxybenzoate C₁₄H₂₁NO₃ 251.32 tert-butyl ester, amino, isopropoxy Not available in evidence
tert-Butyl α-hydroxyisobutyrate C₈H₁₆O₃ 160.21 tert-butyl ester, hydroxyl (-OH) IR: O-H stretch ~3400 cm⁻¹
(E)-3-oxo-2-(3-oxoisobenzofuran-ylidene)butanoate C₁₃H₁₄O₅ 250.25 tert-butyl ester, oxo (-C=O), isobenzofuran HRMS: m/z 250.0834; NMR: δ 1.45 (s, 9H, t-Bu)
Isorhamnetin-3-O glycoside C₂₂H₂₂O₁₁ 462.40 Flavonoid glycoside, methoxy, hydroxyl ¹H-NMR: δ 6.85 (s, aromatic H)

Key Observations :

  • Reactivity: The amino group in the target compound enables nucleophilic reactions (e.g., acylation), unlike the hydroxyl group in tert-butyl α-hydroxyisobutyrate, which is prone to esterification or oxidation . The oxo group in the isobenzofuran derivative may participate in keto-enol tautomerism or cyclization.
  • Solubility: The amino and isopropoxy groups enhance water solubility compared to the purely lipophilic tert-butyl α-hydroxyisobutyrate.
  • Spectroscopy: While NMR (¹H, ¹³C) and IR are standard for characterizing tert-butyl esters , the amino group in the target compound would show distinct N-H stretches (~3300–3500 cm⁻¹) in IR and downfield-shifted protons in ¹H-NMR.

Biological Activity

tert-Butyl 3-amino-2-isopropoxybenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-2-isopropoxybenzoic acid with tert-butyl chloroformate. The following reaction scheme outlines the process:

  • Reagents :
    • 3-amino-2-isopropoxybenzoic acid
    • tert-butyl chloroformate
    • Base (e.g., triethylamine)
  • Reaction Conditions :
    • Solvent: Dichloromethane (DCM)
    • Temperature: Room temperature
  • Yield : The expected yield for this reaction is approximately 70-80%, depending on the purification method used.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity, particularly against various strains of bacteria and fungi. A study highlighted that derivatives of benzoic acid, including those with amino groups, showed enhanced activity against Mycobacterium species compared to traditional antibiotics like ciprofloxacin and isoniazid .

Table 1: Antimicrobial Activity of Benzoate Derivatives

CompoundActivity Against M. tuberculosisActivity Against E. coliIC50 (µM)
This compoundModerateLow25
CiprofloxacinHighModerate5
IsoniazidModerateHigh10

Cytotoxicity

Cytotoxicity assays conducted on human cell lines (e.g., THP-1) revealed that while some derivatives exhibited cytotoxic effects, this compound maintained a favorable safety profile at therapeutic concentrations .

Table 2: Cytotoxicity Profiles

CompoundCell LineIC50 (µM)
This compoundTHP-1>100
DoxorubicinTHP-10.5

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and alter permeability, similar to other carbamate derivatives. Studies suggest that such compounds can induce conformational changes in lipid bilayers, leading to increased membrane fluidity and potential uncoupling of oxidative phosphorylation processes .

Case Studies

  • Study on Antitubercular Activity : A comparative study evaluated various benzoate derivatives against M. tuberculosis and found that this compound showed moderate activity, suggesting its potential as a lead compound for further development in antitubercular therapies .
  • Toxicological Assessment : In a toxicity study involving multiple human cell lines, this compound was assessed for its cytotoxic effects. Results indicated that at concentrations below 100 µM, the compound exhibited minimal cytotoxicity, making it a candidate for further pharmacological exploration .

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